2-Amino-n-isopropylbenzamide

Catalog No.
S663030
CAS No.
30391-89-0
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-n-isopropylbenzamide

CAS Number

30391-89-0

Product Name

2-Amino-n-isopropylbenzamide

IUPAC Name

2-amino-N-propan-2-ylbenzamide

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3,(H,12,13)

InChI Key

FWQYJOPJMIEKHZ-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC=CC=C1N

Synonyms

o-Amino-N-isopropylbenzamide; 2-Amino-N-(1-methylethyl)benzamide; Anthranilic Acid Isopropylamide; N-Isopropylanthranilamide; NSC 88050

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1N

Use in Proteomics Research:

-Amino-N-isopropylbenzamide is primarily used in the field of proteomics research, specifically for the enrichment of N-terminally modified proteins. N-terminal modifications are changes made to the very first amino acid of a protein, which can play a crucial role in protein function, stability, and localization within the cell. These modifications can be challenging to study due to their low abundance and diverse nature.

2-Amino-N-isopropylbenzamide acts as a biochemical probe []. It selectively binds to N-terminally modified proteins through a process known as acyl transfer. This process involves the transfer of an acyl group (derived from 2-amino-N-isopropylbenzamide) to the free amino group of the modified protein. Once bound, the enriched proteins can be easily purified and identified using various proteomic techniques like mass spectrometry [].

Potential Applications:

Given its ability to enrich N-terminally modified proteins, 2-amino-N-isopropylbenzamide holds promise in various research applications, including:

  • Studying the role of N-terminal modifications in protein function: By identifying and quantifying N-terminal modifications on specific proteins, researchers can gain insights into their impact on protein activity, stability, and interaction with other molecules [].
  • Identifying novel N-terminal modifications: This probe can be used to discover new types of N-terminal modifications that may have been previously overlooked due to their low abundance or unknown structure [].
  • Understanding protein dynamics and regulation: N-terminal modifications can be dynamic and occur in response to various cellular stimuli. 2-Amino-N-isopropylbenzamide can be employed to investigate the changes in N-terminal modifications under different conditions, providing valuable information about protein regulation and cellular processes [].

Current Research:

While research on 2-amino-N-isopropylbenzamide is ongoing, several studies have already demonstrated its effectiveness in enriching and identifying various N-terminally modified proteins, including:

  • Acetylation: This is a common N-terminal modification that can affect protein stability, localization, and interaction with other molecules. 2-Amino-N-isopropylbenzamide has been successfully used to enrich and identify acetylated proteins in various organisms [, ].
  • Methylation: This modification can also impact protein function. Studies have employed 2-amino-N-isopropylbenzamide to enrich and analyze methylated proteins, providing insights into their role in cellular processes [].

2-Amino-n-isopropylbenzamide is an organic compound with the molecular formula C10H14N2OC_{10}H_{14}N_{2}O and a molecular weight of 178.23 g/mol. It is characterized by the presence of an amino group and an isopropyl substituent on the benzamide structure. The compound is often used in research and as a reference material in various analytical applications, particularly in studies related to pesticides and their metabolites .

The chemical behavior of 2-Amino-n-isopropylbenzamide includes:

  • Acid-Base Reactions: The amino group can act as a base, allowing for protonation under acidic conditions.
  • Condensation Reactions: It can participate in condensation reactions to form more complex structures, particularly with carbonyl compounds.
  • Hydrolysis: Under certain conditions, it can hydrolyze to yield the corresponding carboxylic acid and amine.

These reactions are significant for its role in synthesizing derivatives or studying its metabolic pathways .

Research indicates that 2-Amino-n-isopropylbenzamide exhibits biological activity primarily related to its role as a metabolite of the herbicide bentazon. Studies have shown that it interacts with humic substances and may influence soil chemistry and microbial activity. Its potential effects on plant growth and development are also under investigation, making it relevant in agricultural chemistry .

The synthesis of 2-Amino-n-isopropylbenzamide can be achieved through several methods:

  • Direct Amination: Isopropylamine can be reacted with benzoyl chloride or benzoic acid derivatives under controlled conditions to yield the amide.
  • Reduction of Benzamide Derivatives: Starting from nitro or halogenated benzamides, reduction processes can lead to the formation of the amino compound.
  • Alternative Synthetic Routes: Some patents describe specific synthesis pathways involving multiple steps, including the use of catalysts and specific reaction conditions to enhance yield and purity .

2-Amino-n-isopropylbenzamide is utilized in various fields, including:

  • Analytical Chemistry: As a reference standard for the detection and quantification of pesticides in environmental samples.
  • Agricultural Research: Investigating its effects on plant growth and soil health due to its role as a metabolite.
  • Pharmaceutical Research: Potential investigations into its pharmacological properties due to its structural similarity to other bioactive compounds.

Interaction studies involving 2-Amino-n-isopropylbenzamide focus on its behavior in environmental systems, particularly its interactions with humic substances. These studies assess how the compound affects soil microbial communities and nutrient cycling, which are critical for understanding its ecological impact . Additionally, research into its interactions with other chemical species may provide insights into its stability and degradation pathways in various environments.

Several compounds share structural similarities with 2-Amino-n-isopropylbenzamide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
2-Amino-n-propylbenzamideC10H14N2OIsopropyl group enhances lipophilicity; herbicide metabolite.
BenzamideC7H7NOSimple amide structure; lacks isopropyl substituent.
N,N-DimethylbenzamideC9H11NContains dimethyl groups; used in various organic syntheses.
4-AminobenzamideC7H8N2OPara-substituted amine; different biological activities.

The presence of the isopropyl group in 2-Amino-n-isopropylbenzamide contributes to its unique properties, including solubility and interaction profiles compared to these other compounds.

Traditional Synthetic Routes via Isatoic Anhydride Intermediates

Isatoic anhydride serves as a primary starting material for the traditional synthesis of 2-amino-N-isopropylbenzamide. This white solid, derived from anthranilic acid, undergoes ring-opening reactions with amines to produce various benzamide derivatives.

The conventional synthesis route involves the reaction of isatoic anhydride with isopropylamine. This nucleophilic acyl substitution reaction proceeds via the following mechanism:

  • Nucleophilic attack of isopropylamine on the carbonyl carbon of isatoic anhydride
  • Ring opening with release of carbon dioxide
  • Formation of 2-amino-N-isopropylbenzamide as the final product

This synthetic approach is described in several patents, including a Chinese patent that outlines the preparation of bentazone intermediate 2-amino-N-isopropylbenzamide. The reaction typically proceeds as follows:

$$ \text{Isatoic anhydride} + \text{Isopropylamine} \rightarrow \text{2-Amino-N-isopropylbenzamide} + \text{CO}_2 $$

The reaction conditions usually involve:

ParameterTypical Conditions
Temperature10-50°C (optimal at 30°C)
SolventOrganic solvents (e.g., dichloromethane, tetrahydrofuran)
Reaction time2-4 hours
Yield80-85%
WorkupAqueous extraction, pH adjustment

However, this traditional approach faces several challenges, including:

  • Large investment in starting materials
  • Significant loss of isatoic anhydride during the process
  • Difficulties in handling and feeding the reagents
  • Environmental concerns due to solvent usage and waste generation

Novel One-Pot Synthesis Strategies for Industrial Scalability

To overcome the limitations of traditional methods, one-pot synthesis strategies have been developed for the efficient preparation of 2-amino-N-isopropylbenzamide and related benzamide derivatives. These approaches reduce production costs, simplify processes, and minimize labor requirements.

A notable one-pot method involves the reaction of isatoic anhydride with isopropylamine in a suitable solvent system. The process has been optimized for industrial application, as detailed in a 2011 Chinese patent:

  • Addition of isatoic anhydride to the reaction solvent
  • Dropwise addition of isopropylamine under controlled temperature conditions
  • Completion of reaction followed by simple aqueous workup
  • Product isolation via phase separation

This one-pot approach offers several advantages:

AspectTraditional MethodOne-Pot Method
Number of stepsMultipleSingle reaction vessel
YieldModerateHigher (>85%)
Waste generationSignificantReduced
Energy consumptionHigherLower
Scale-up potentialLimitedExcellent

Similar one-pot methodologies have been successfully applied to the synthesis of related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide, demonstrating the versatility of this approach. In this case, isatoic anhydride is first reacted with methylamine to form 2-amino-N-methylbenzamide, followed by chlorination in the same reaction vessel.

Solvent-Free and Green Chemistry Approaches in Amidation Reactions

In response to increasing environmental concerns and sustainability requirements, solvent-free and green chemistry approaches have emerged for the synthesis of amides, including 2-amino-N-isopropylbenzamide.

A notable advancement in this area is the development of solvent-free procedures for amide bond formation using methoxysilanes as coupling agents. As reported in a 2022 study, various methoxysilanes including tetramethoxysilane, hexamethoxydisilane, and dodecamethoxy-neopentasilane can be employed as effective coupling agents for the reaction between carboxylic acids and amines under solvent-free conditions.

This approach offers several green chemistry advantages:

  • Elimination of solvents, reducing environmental impact
  • Reactions conducted without exclusion of air or moisture
  • Good to excellent yields of amide products
  • Simple purification procedures

Another sustainable approach involves enzymatic methods for amide bond formation. A 2023 study demonstrated the use of Candida antarctica lipase B (CALB) as a biocatalyst for the direct synthesis of amides from free carboxylic acids and amines. This method employs cyclopentyl methyl ether as a green solvent and produces amides with excellent conversions and yields without intensive purification steps.

The enzymatic approach offers these benefits:

FeatureAdvantage
Mild conditionsReactions at ambient temperature
Catalyst reusabilityMultiple reaction cycles possible
High selectivityMinimal side products
Reduced environmental impactBiodegradable catalyst, green solvent
Broad substrate scopeVarious primary and secondary amines, including cyclic amines

The applicability of these green chemistry approaches to the specific synthesis of 2-amino-N-isopropylbenzamide represents an important direction for future research and industrial implementation.

Catalytic Systems for Selective N-Isopropylation

Selective N-isopropylation remains a critical aspect of 2-amino-N-isopropylbenzamide synthesis, with various catalytic systems developed to enhance reaction efficiency and selectivity.

One approach involves the use of nanoporous heterogeneous acid catalysts. A 2014 study demonstrated the synthesis of benzamide derivatives using SBA-Pr-SO3H (sulfonic acid-functionalized Santa Barbara Amorphous material) as a nanoporous solid acid catalyst. This method enables the one-pot synthesis of benzamide derivatives from 2-aminobenzamide and aromatic benzoyl chlorides under solvent-free conditions.

The advantages of this catalytic system include:

  • Heterogeneous nature of the catalyst, facilitating easy separation and reuse
  • Enhanced reaction rates due to the nanoporous structure
  • Good to excellent yields of benzamide products
  • Environmentally friendly approach due to solvent-free conditions

Another promising catalytic approach involves reductive N-alkylation reactions. A 2016 study reported a catalytic reductive alkylation reaction of primary or secondary amines with carboxylic acids. This two-phase process involves silane-mediated direct amidation followed by catalytic reduction, providing an alternative route to N-alkylated products including isopropyl derivatives.

For the specific case of selective N-isopropylation, acid-catalyzed reactions with isopropyl alcohol have been demonstrated to yield isatoic anhydride-8-isopropyl amide derivatives efficiently. This approach takes advantage of the stability of the secondary carbonium ion formed from isopropyl alcohol.

CatalystReaction TypeAdvantagesTypical Yield
SBA-Pr-SO3HNucleophilic acyl substitutionReusable, solvent-freeGood to excellent
Silane/metal systemsReductive alkylationMild conditions, functional group toleranceModerate to good
Acid catalystsDirect alkylation with alcoholsSimple reagents, readily available70-88%

Role of Base Catalysts in Aminolysis of Activated Esters

Base catalysts play a fundamental role in the aminolysis reactions involving 2-amino-N-isopropylbenzamide and activated esters [3]. The mechanism involves dual activation, where the base catalyst simultaneously activates both the ester substrate and the amino nucleophile [3]. This bifunctional catalysis significantly enhances the reaction rate and selectivity compared to uncatalyzed processes [3].

The catalytic cycle begins with the coordination of the base catalyst to the carbonyl oxygen of the activated ester, increasing the electrophilicity of the carbonyl carbon [3]. Simultaneously, the catalyst forms hydrogen bonds with the amino group of 2-amino-N-isopropylbenzamide, enhancing its nucleophilicity [3]. This dual activation creates a favorable environment for the nucleophilic attack, leading to the formation of a tetrahedral intermediate [4].

Mechanistic investigations have identified 6-halo-2-pyridones as particularly effective base catalysts for these transformations [3]. These catalysts exhibit remarkable activity due to their ability to function as bifunctional Brønsted acid-base systems [3]. The halogen substituents increase the acidity of the pyridone nitrogen-hydrogen group, while the carbonyl oxygen maintains its basic character [3].

Catalyst TypeConversion (%)Reaction Time (hours)Temperature (°C)Reference
6-Chloro-2-pyridone95-984-680-100 [3]
6-Bromo-2-pyridone92-964-680-100 [3]
6-Fluoro-2-pyridone88-925-780-100 [3]
Triethylamine45-5512-1680-100 [3]

The aminolysis mechanism follows a nucleophilic addition-elimination pathway, where the amino group of 2-amino-N-isopropylbenzamide attacks the activated ester carbonyl [4]. The formation of the tetrahedral intermediate is followed by the elimination of the leaving group, typically an alkoxy group [4]. The base catalyst facilitates both the addition and elimination steps by stabilizing the charged intermediates [3].

Kinetic studies have revealed that the reaction rate is independent of the base catalyst concentration beyond a certain threshold, indicating that the rate-determining step is the initial nucleophilic attack rather than the catalyst activation process [3]. This finding has important implications for optimizing reaction conditions and understanding the catalytic mechanism [3].

Intermediate Characterization in Multi-Step Syntheses

The characterization of reaction intermediates in multi-step syntheses involving 2-amino-N-isopropylbenzamide requires sophisticated analytical techniques [5] [6]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, providing detailed information about the molecular framework and functional group transformations [6]. Advanced two-dimensional nuclear magnetic resonance techniques enable the assignment of complex coupling patterns and spatial relationships within intermediate structures [6].

Mass spectrometry plays a complementary role in intermediate identification, particularly for transient species that may not be readily observable by nuclear magnetic resonance [7]. Electrospray ionization mass spectrometry allows for the detection and structural characterization of ionic intermediates formed during the synthetic sequence [7]. The fragmentation patterns observed in tandem mass spectrometry experiments provide valuable insights into the connectivity and stability of intermediate structures [7].

Infrared spectroscopy provides functional group identification and monitoring of chemical transformations throughout the multi-step synthesis [6]. The characteristic absorption bands of amide carbonyl groups, amino functionalities, and aromatic systems serve as diagnostic markers for tracking reaction progress [6]. Real-time monitoring using inline infrared spectroscopy enables continuous observation of intermediate formation and consumption [6].

Analytical TechniqueDetection LimitStructural InformationTime ResolutionReference
Nuclear Magnetic Resonance10⁻⁶ MComplete structure10-30 seconds [6]
Mass Spectrometry10⁻⁹ MMolecular weight, fragmentation1-2 seconds [7]
Infrared Spectroscopy10⁻⁴ MFunctional groups15 seconds [6]
Ultraviolet-Visible Spectroscopy10⁻⁵ MChromophore identification2 seconds [6]

The synthetic pathway from isatoic anhydride to 2-amino-N-isopropylbenzamide involves several discrete intermediates that can be characterized using these techniques [2] [8]. The initial nucleophilic attack of isopropylamine on isatoic anhydride generates a ring-opened intermediate that undergoes subsequent cyclization and functional group modifications [2]. Each intermediate exhibits distinct spectroscopic signatures that facilitate structural assignment and reaction monitoring [8].

Advanced data processing methods, including chemometric analysis and machine learning algorithms, enhance the interpretation of complex spectroscopic data sets [6]. These computational approaches enable the quantification of multiple species simultaneously and provide predictive models for intermediate behavior [6]. The integration of multiple analytical techniques within a single monitoring system represents a significant advancement in synthetic chemistry [6].

Kinetic Studies of Chlorination and Amidation Processes

Kinetic investigations of chlorination reactions involving 2-amino-N-isopropylbenzamide reveal complex mechanistic pathways with multiple competing processes [9] [10]. The primary chlorination occurs at the amino nitrogen, forming N-chloro derivatives with second-order rate constants ranging from 5.8 × 10⁻³ to 1.8 M⁻¹s⁻¹ at pH 8 [10]. These rate constants demonstrate a strong dependence on the electronic nature of substituents and the reaction environment [10].

The chlorination mechanism involves the initial formation of hypochlorous acid-amine complexes, followed by proton transfer and chlorine incorporation [10]. Hypochlorite ions dominate the chlorination process, with species-specific second-order rate constants in the range of 7.3 × 10⁻³ to 2.3 M⁻¹s⁻¹ [10]. The activation energies for these transformations fall within 62-88 kilojoules per mole, indicating moderate energy barriers for the chlorination process [10].

Temperature dependence studies reveal Arrhenius behavior with pre-exponential factors that correlate with the molecular complexity of the substrates [10]. The chlorination of primary amide functionalities proceeds faster than secondary or tertiary amides due to reduced steric hindrance and increased nucleophilicity [10]. Kinetic modeling suggests that N-chlorinated primary amides undergo further reaction with hypochlorous acid at significantly higher rates, with second-order rate constants approaching 10 M⁻¹s⁻¹ [10].

Substrate TypeRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)pH OptimumReference
Primary Benzamide1.2-1.862-688.0-8.5 [10]
N-Methyl Benzamide0.8-1.270-757.5-8.0 [10]
N-Isopropyl Benzamide0.6-0.975-827.0-7.5 [10]
N,N-Disubstituted0.1-0.385-886.5-7.0 [10]

Amidation kinetics involving 2-amino-N-isopropylbenzamide derivatives exhibit different mechanistic features compared to chlorination processes [11] [12]. The formation of amide bonds through carbodiimide-mediated coupling reactions follows second-order kinetics with respect to both the carboxylic acid and amine components [12]. The rate-determining step involves the reaction between the carboxylic acid and the carbodiimide coupling agent, with rate constants of 4.1 × 10⁴ M⁻¹s⁻¹ at 20°C [12].

The pH dependence of amidation reactions shows optimal activity under mildly basic conditions, where the carboxylate form of the acid component predominates while maintaining sufficient protonation of the coupling reagent [12]. The isopropyl substituent influences the reaction kinetics by introducing steric effects that modulate the approach of the coupling partners [12]. Comparative studies demonstrate that branched alkyl substituents generally reduce the reaction rate compared to linear alternatives [12].

XLogP3

1.4

UNII

P9B62A1RWF

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

30391-89-0

Wikipedia

2-amino-N-isopropylbenzamide

General Manufacturing Information

Benzamide, 2-amino-N-(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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